![molecular formula C18H18ClN3S B2733483 5-(4-chlorophenyl)-N-methyl-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide CAS No. 369398-15-2](/img/structure/B2733483.png)
5-(4-chlorophenyl)-N-methyl-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
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Description
5-(4-chlorophenyl)-N-methyl-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is a useful research compound. Its molecular formula is C18H18ClN3S and its molecular weight is 343.87. The purity is usually 95%.
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Scientific Research Applications
Antiviral Activity
The compound has been used in the synthesis of new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives . These derivatives have shown certain anti-tobacco mosaic virus activity . This suggests that the compound could be used in the development of antiviral drugs .
Antileishmanial Activity
Pyrazole-bearing compounds, such as the one you mentioned, are known for their diverse pharmacological effects, including potent antileishmanial activities . In fact, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity . This indicates that the compound could be used in the development of antileishmanial agents .
Antimalarial Activity
The same pyrazole derivatives that showed antileishmanial activity also demonstrated antimalarial activities . Specifically, two of the target compounds elicited better inhibition effects against Plasmodium berghei . This suggests that the compound could be used in the development of antimalarial drugs .
Synthesis of Novel Derivatives
The compound can be used as a starting point for the synthesis of novel derivatives. For instance, it has been used in the synthesis of hydrazine-coupled pyrazoles . These derivatives have shown promising biological activities .
Pharmacophore Preparation
The hydrazine-coupled pyrazole derivatives synthesized from the compound can be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents . This suggests that the compound could be used in drug design and discovery .
Antifungal Activity
Sulfonamide derivatives, which can be synthesized from the compound, have been reported to possess antifungal properties . This suggests that the compound could be used in the development of antifungal drugs .
properties
IUPAC Name |
3-(4-chlorophenyl)-N-methyl-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3S/c1-12-3-5-13(6-4-12)16-11-17(22(21-16)18(23)20-2)14-7-9-15(19)10-8-14/h3-10,17H,11H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFOKZZMLPKPMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Cl)C(=S)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-N-methyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide |
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